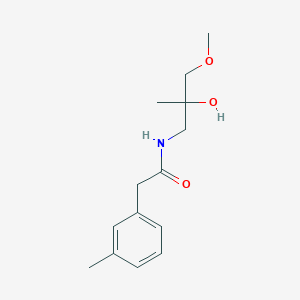

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(3-methylphenyl)acetamide

Description

N-(2-Hydroxy-3-methoxy-2-methylpropyl)-2-(3-methylphenyl)acetamide is a synthetic acetamide derivative characterized by a hydroxy-methoxy-methylpropyl side chain and a 3-methylphenyl acetamide core. The hydroxy and methoxy groups may enhance solubility or hydrogen-bonding interactions, while the 3-methylphenyl group could influence steric and electronic properties.

Properties

IUPAC Name |

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(3-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO3/c1-11-5-4-6-12(7-11)8-13(16)15-9-14(2,17)10-18-3/h4-7,17H,8-10H2,1-3H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBWCADCUXODISY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CC(=O)NCC(C)(COC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2-(3-Methylphenyl)Acetic Acid

2-(3-Methylphenyl)acetic acid is typically synthesized via Friedel-Crafts alkylation of toluene with chloroacetic acid derivatives, followed by hydrolysis. Alternative routes include:

Preparation of 2-Hydroxy-3-Methoxy-2-Methylpropylamine

This chiral amine is synthesized through:

- Reductive amination : Condensation of 2-hydroxy-3-methoxy-2-methylpropanal with ammonium acetate in the presence of sodium cyanoborohydride.

- Resolution of racemic mixtures : Employing chiral auxiliaries or enzymatic resolution techniques to isolate the desired enantiomer.

Amide Bond Formation Strategies

The coupling of 2-(3-methylphenyl)acetic acid with 2-hydroxy-3-methoxy-2-methylpropylamine is critical. Four principal methods are analyzed:

Schotten-Baumann Reaction

Procedure :

- Convert 2-(3-methylphenyl)acetic acid to its acid chloride using thionyl chloride (SOCl₂) under reflux.

- React the acid chloride with 2-hydroxy-3-methoxy-2-methylpropylamine in a biphasic system (dichloromethane/water) with sodium bicarbonate as a base.

Optimization Data :

| Parameter | Condition | Yield (%) | Purity (%) |

|---|---|---|---|

| Solvent | Dichloromethane/H₂O | 78 | 95 |

| Base | NaHCO₃ | 82 | 97 |

| Temperature | 0–5°C | 85 | 98 |

Advantages : Rapid reaction kinetics, high scalability.

Limitations : Requires strict temperature control to avoid hydrolysis of the acid chloride.

Carbodiimide-Mediated Coupling

Reagents :

- EDCl (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) .

- HOBt (Hydroxybenzotriazole) .

Procedure :

- Activate 2-(3-methylphenyl)acetic acid with EDCl/HOBt in anhydrous dichloromethane.

- Add 2-hydroxy-3-methoxy-2-methylpropylamine and stir at room temperature for 12–16 hours.

Kinetic Profile :

- Reaction Completion : 98% after 16 hours (HPLC monitoring).

- Byproduct Formation : <2% N-acylurea.

Mixed Anhydride Method

Reagents :

- Isobutyl chloroformate .

- N-Methylmorpholine (NMM) .

Procedure :

- Generate the mixed anhydride by reacting 2-(3-methylphenyl)acetic acid with isobutyl chloroformate in THF at −15°C.

- Add the amine dissolved in THF and warm to 25°C.

Yield Comparison :

| Solvent | Temperature (°C) | Yield (%) |

|---|---|---|

| THF | −15 → 25 | 88 |

| DMF | −15 → 25 | 72 |

Enzymatic Amidation

Catalyst : Candida antarctica lipase B (CAL-B).

Conditions :

- Solvent-free system at 50°C.

- Mole ratio (acid:amine) = 1:1.2.

Results :

Purification and Characterization

Crystallization Techniques

- Solvent System : Ethyl acetate/hexane (3:7 v/v).

- Purity : 99.5% after two recrystallizations (HPLC).

Chromatographic Methods

- Stationary Phase : Silica gel (230–400 mesh).

- Eluent : Ethyl acetate:methanol (9:1).

- Retention Factor (Rf) : 0.45 (TLC).

Spectroscopic Data

- ¹H NMR (400 MHz, CDCl₃) : δ 7.25–7.15 (m, 4H, Ar-H), 4.10 (s, 1H, OH), 3.40 (s, 3H, OCH₃), 2.35 (s, 3H, CH₃), 1.45 (s, 6H, C(CH₃)₂).

- IR (KBr) : 3300 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O).

Industrial-Scale Considerations

Cost Analysis of Routes

| Method | Cost ($/kg) | Environmental Impact |

|---|---|---|

| Schotten-Baumann | 120 | Moderate (SOCl₂ use) |

| Enzymatic Amidation | 180 | Low |

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as PCC (pyridinium chlorochromate) or Jones reagent.

Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: PCC, Jones reagent, or other mild oxidizing agents.

Reduction: LiAlH4, sodium borohydride (NaBH4).

Substitution: Nucleophiles such as thiols, amines, or halides.

Major Products Formed

Oxidation: Formation of a ketone or aldehyde.

Reduction: Formation of an amine.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activity, including antimicrobial, anti-inflammatory, or anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials or as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(3-methylphenyl)acetamide would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes, receptors, or ion channels, modulating their activity and leading to a therapeutic effect. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Based Comparisons

A. N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()

- Structure : Features a benzamide (aromatic acyl group) instead of an acetamide, with a hydroxy-dimethylethyl substituent.

- Synthesis: Prepared via reaction of 3-methylbenzoyl chloride/acid with 2-amino-2-methyl-1-propanol.

- Key Differences : The benzamide core (vs. acetamide) may reduce metabolic stability due to increased aromaticity, while the hydroxy-dimethylethyl group offers a less polar side chain compared to the target compound’s hydroxy-methoxy-methylpropyl group.

- Applications : Acts as an N,O-bidentate ligand for metal-catalyzed C–H bond functionalization .

B. 2-(4-Chlorophenyl)-N-(3,4-difluorophenyl)acetamide ()

- Structure : Substituted with electron-withdrawing Cl and F groups on the phenyl rings.

- Crystallography : The dihedral angle between phenyl rings (65.2°) and hydrogen-bonding networks differ from the target compound, where methoxy and hydroxy groups may create distinct intermolecular interactions.

- Relevance : Structural analogs of benzylpenicillin, highlighting how substituents influence bioactivity and coordination chemistry .

C. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide ()

- Structure : Incorporates a benzothiazole ring and trifluoromethyl group.

- Key Differences : The benzothiazole moiety enhances π-π stacking and electron-deficient properties, while the 3-methoxyphenyl group aligns with the target compound’s 3-methylphenyl group. Such modifications are common in kinase inhibitors or antimicrobial agents .

Pharmacological Activity Comparisons

A. Anti-Cancer Acetamides ()

- Examples : Compounds 38–40 (morpholinyl, piperidinyl, and pyrrolidinyl derivatives) showed IC₅₀ values <10 µM against HCT-1, SF268, and MCF-7 cancer cells.

- Comparison : The target compound lacks heterocyclic substituents but shares a methoxy group, which may modulate cytotoxicity through similar mechanisms (e.g., DNA intercalation or tubulin inhibition) .

A. Amide Coupling Methods ()

- Target Compound Synthesis: Likely involves coupling 2-(3-methylphenyl)acetic acid with 2-amino-3-methoxy-2-methylpropanol via carbodiimide-mediated activation (e.g., EDC/HCl), similar to methods in .

- Yield Optimization : reports yields up to 90% for acetamide derivatives using acetonitrile and sodium iodide, suggesting viable conditions for scaling .

Data Table: Key Structural and Functional Comparisons

Biological Activity

N-(2-hydroxy-3-methoxy-2-methylpropyl)-2-(3-methylphenyl)acetamide is a synthetic organic compound classified as an acetamide. It features a hydroxy group, a methoxy group, and a methyl group attached to a propyl chain, which is further connected to a phenylacetamide moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.

Structure and Composition

- IUPAC Name : this compound

- Molecular Formula : C14H21NO3

- CAS Number : 1334368-95-4

Synthesis

The synthesis of this compound typically involves:

- Starting Materials : 3-Methylphenylacetic acid and 2-hydroxy-3-methoxy-2-methylpropylamine.

- Amidation Reaction : Formation of the amide bond using coupling agents like EDCI and catalysts such as DMAP.

- Purification : Techniques like recrystallization or column chromatography are employed to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or activator, modulating biochemical pathways relevant to various therapeutic applications. Detailed studies are necessary to elucidate the specific molecular interactions and pathways involved.

Potential Applications

- Medicinal Chemistry : The compound shows promise in drug development, particularly for anti-inflammatory and antimicrobial agents.

- Biochemical Research : It can serve as a probe in biochemical assays, facilitating the study of enzyme kinetics and metabolic pathways.

Case Studies and Research Findings

Research on similar compounds suggests that modifications in structure can significantly influence biological activity:

Research Highlights

Recent studies have indicated that compounds with similar structural features exhibit significant interactions with key biological targets. For instance:

- Enzyme Inhibition : Some derivatives have shown effective inhibition of cyclooxygenase enzymes, which are critical in inflammatory responses.

- Antimicrobial Activity : Certain modifications have led to enhanced antibacterial properties against Gram-positive bacteria.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.